molecular formula C9H5F2NO B1416517 7,8-Difluoro-4-hydroxyquinoline CAS No. 1142193-11-0

7,8-Difluoro-4-hydroxyquinoline

Cat. No. B1416517
M. Wt: 181.14 g/mol
InChI Key: FCMOETXRLDHWLW-UHFFFAOYSA-N
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Description

7,8-Difluoro-4-hydroxyquinoline is a compound with the empirical formula C9H5F2NO. It is a solid substance . This compound is part of a group of compounds that contain the 8-hydroxyquinoline (8-HQ) nucleus, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .


Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives, including 7,8-Difluoro-4-hydroxyquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 7,8-Difluoro-4-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

The chemical reactions of 8-hydroxyquinoline derivatives involve numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

7,8-Difluoro-4-hydroxyquinoline is a solid substance . The pyridine ring in its structure maintains its properties as an electron-deficient entity with a basic nitrogen .

Scientific Research Applications

pH-Sensing Properties

  • Novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives show pH-dependent fluorescent sensor properties (Chen et al., 2011).

Metallosupramolecular Chemistry

Photoinduced Tautomerization

  • Studies on 8-Hydroxyquinoline reveal insights into photoinduced tautomerization and solvation effects (Bardez et al., 1997).

Medicinal Chemistry

  • 8-Hydroxyquinoline derivatives have attracted attention due to their significant biological activities in medicinal chemistry, including anti-cancer, HIV, and neurodegenerative disorders treatment (Gupta, Luxami, & Paul, 2021).

Luminescence and Magnetism

  • 8-Hydroxyquinoline Schiff base derivatives and β-diketone ligands have been explored for their luminescence and magnetic refrigeration properties (Wang et al., 2016).

Bioavailability and Toxicity Studies

  • The role of 8-hydroxyquinolines in the uptake and bioavailability of metals in biological membranes has been investigated (Kaiser & Escher, 2006).

Analytical Applications

  • 8-Hydroxyquinoline immobilized on fluorinated metal alkoxide glass has been used for the separation and determination of trace elements in seawater (Sohrin et al., 1998).

Photophysical Properties

  • The effects of fluorine atoms on the photophysical properties of 2-styryl-8-hydroxyquinolines and their Zn(II) complexes have been studied (Nosova et al., 2013).

Safety And Hazards

The safety information for 7,8-Difluoro-4-hydroxyquinoline indicates that it is classified as Eye Dam. 1. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, including 7,8-Difluoro-4-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They are being explored for their diverse bioactivities and therapeutic potentials .

properties

IUPAC Name

7,8-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOETXRLDHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653758
Record name 7,8-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-4-hydroxyquinoline

CAS RN

1142193-11-0
Record name 7,8-Difluoro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142193-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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